(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine
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Overview
Description
(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine is an organic compound characterized by the presence of a sulfonyl group attached to a difluorophenyl ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like iron(III) bromide or aluminum chloride are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)methanamine: Similar in structure but lacks the sulfonyl group.
(4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane: Contains a trifluoromethyl group instead of difluorophenyl.
Uniqueness
(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine is unique due to the presence of both the sulfonyl and difluorophenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11F2NO2S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
[4-(3,5-difluorophenyl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C13H11F2NO2S/c14-10-5-11(15)7-13(6-10)19(17,18)12-3-1-9(8-16)2-4-12/h1-7H,8,16H2 |
InChI Key |
NURJJIFWGNCNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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